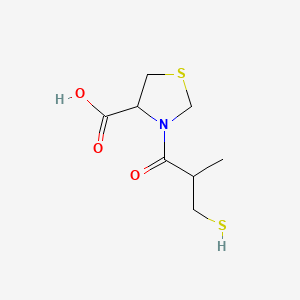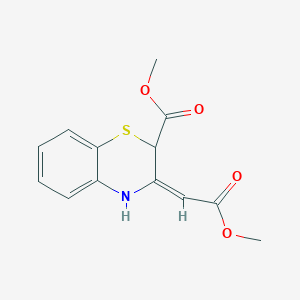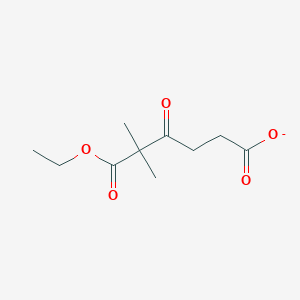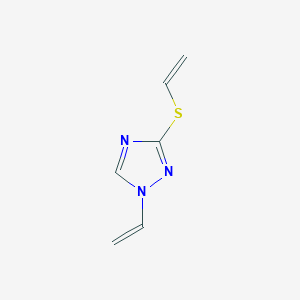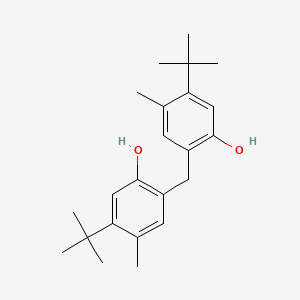
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is an organic compound with a molecular formula of C7H10O4 It is a derivative of oxolane, featuring a carboxylic acid group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® in a flow reactor. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide . This method provides a stereospecific synthesis with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts like manganese dioxide ensures efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acyl chloride derivatives and subsequent substituted products.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid involves its interaction with various molecular targets. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, affecting cellular processes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxooxolane-2-carboxylic acid: Similar structure but with different substitution patterns.
2,5-Furandicarboxylic acid: Contains a furan ring instead of an oxolane ring.
Macrooxazoles: Oxazole derivatives with similar functional groups but different ring structures.
Uniqueness
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66191-50-2 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2,5-dimethyl-4-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(9)10)6(8)4(2)11-3/h3-5H,1-2H3,(H,9,10) |
InChI-Schlüssel |
MJGYDHDRGAWWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C(O1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


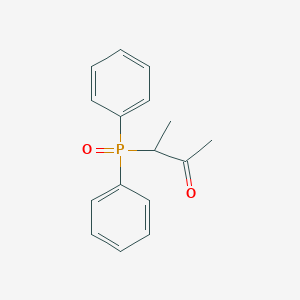


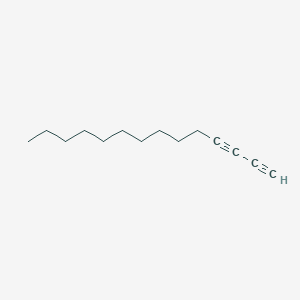
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
